molecular formula C20H21N3O4 B2375890 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202978-13-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2375890
M. Wt: 367.405
InChI Key: ADGHWKXMAFWDKW-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a propionyl group, and a tetrahydroquinolin-7-yl group linked together by a urea moiety . These groups are common in organic chemistry and are found in a variety of chemical compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-7-yl derivatives with a suitable isocyanate or isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Dialkyl 2,2′-[Carbonylbis(azanediyl)]dibenzoates : A study by Khouili et al. (2021) demonstrates the synthesis of urea derivatives via Curtius rearrangement, leading to new alkyl derivatives with potential in chemical synthesis and pharmaceuticals Khouili et al., 2021.

Medium-Ring Nitrogen Heterocycles : Research by Hall et al. (2016) showcases the generation of medium-ring nitrogen heterocycles through migratory ring expansion, highlighting the versatility of urea derivatives in constructing complex nitrogenous rings Hall et al., 2016.

Unique Regioselectivity in Alkylation of Amines : Lahm and Opatz (2014) discovered the benzoxazole moiety acting as a removable directing group, facilitating selective C(sp3)-H alkylation adjacent to nitrogen in secondary amines, illustrating chemical modification strategies Lahm & Opatz, 2014.

Biological Evaluation

Novel Urea and Bis-Urea Primaquine Derivatives : A study by Perković et al. (2016) on primaquine derivatives with urea or bis-urea functionalities reveals significant antiproliferative effects against various cancer cell lines, underscoring the therapeutic potential of urea derivatives in oncology Perković et al., 2016.

Acetylcholinesterase Inhibitors : Research by Vidaluc et al. (1995) into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates their potency as acetylcholinesterase inhibitors, highlighting applications in treating neurodegenerative disorders Vidaluc et al., 1995.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-19(24)23-9-3-4-13-5-6-14(10-16(13)23)21-20(25)22-15-7-8-17-18(11-15)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGHWKXMAFWDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

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